molecular formula C20H30O4 B163660 5S-HpEPE CAS No. 143292-98-2

5S-HpEPE

Cat. No. B163660
CAS RN: 143292-98-2
M. Wt: 334.4 g/mol
InChI Key: NKXYOIJDQPQELO-GHWNLOBHSA-N
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Description

5(S)-HpEPE is a monohydroperoxy polyunsaturated fatty acid produced by the action of 5-LO on EPA . It is a conjugate acid of a 5(S)-HpEPE(1-) and is involved in the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .


Synthesis Analysis

5(S)-HpEPE is produced by the action of 5-LO on EPA . It is metabolized to LTA5, a key intermediate in the formation of the 5-series leukotrienes . Alternatively, 5(S)-HpEPE is reduced to 5(S)-HEPE by peroxidases .


Molecular Structure Analysis

The molecular formula of 5(S)-HpEPE is C20H30O4 . The average mass is 334.450 Da and the monoisotopic mass is 334.214417 Da . It has one defined stereocenter .


Chemical Reactions Analysis

5(S)-HpEPE is a product of the oxidation of polyunsaturated fatty acids (PUFAs) and is involved in the synthesis of a wide range of derivatives of PUFAs . It is converted to leukotriene A4 (LTA4) by ALOX5 .


Physical And Chemical Properties Analysis

5(S)-HpEPE has a molecular weight of 334.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 14 . The exact mass is 334.21440943 g/mol and the monoisotopic mass is 334.21440943 g/mol .

Scientific Research Applications

5S Methodology in Industrial Engineering

  • Application in University Engineering Laboratories: The 5S methodology was implemented in university engineering laboratories to optimize work and safety. This resulted in a transformation of the school laboratories into industrial ones, improving organization, reducing costs, and increasing space efficiency (Jiménez et al., 2015).

5S Technology in Agriculture

  • Impact on Precision Agriculture: In Taihang mountain areas, the use of "5S" technology in agricultural research led to significant improvements in efficiency and problem-solving, contributing to the development of precision and modern agriculture (Zhang Aijun et al., 2009).

5S in Healthcare

  • Quality Improvement in Health-Care Facilities: The 5S management method, originally from Japanese manufacturing, has been applied to health-care facilities worldwide. Its implementation has shown improvements in safety, efficiency, and patient-centeredness, especially in low- and middle-income countries (Kanamori, Shibanuma, & Jimba, 2016).

5S in Education

  • Optimizing Work Culture in Education: The application of 5S work culture and standard operating procedures in the Mechanical Engineering Education Study Program at Universitas Negeri Semarang resulted in a 43.4% increase in performance (Asri, 2021).

Mechanism of Action

5(S)-HpEPE, along with other eicosanoids, are small polar lipid compounds produced via the extensive oxidation of mostly 18- to 22-carbon polyunsaturated fatty acids (PUFAs) . They play key autocrine, paracrine, and endocrine roles across a range of physiological processes, including inflammation, immune activation, thrombosis, and regulation of vascular tone .

Future Directions

The future directions of 5(S)-HpEPE research could involve further exploration of its role in eicosanoid metabolism and its potential implications in human disease . Additionally, the impact of genetic variants on medication-associated eicosanoids, including 5(S)-HpEPE, could be an area of future study .

properties

IUPAC Name

(5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h3-4,6-7,9-10,12-14,16,19,23H,2,5,8,11,15,17-18H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXYOIJDQPQELO-GHWNLOBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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